molecular formula C42H50O16 B1152419 Hedyotisol B CAS No. 95839-45-5

Hedyotisol B

Cat. No.: B1152419
CAS No.: 95839-45-5
M. Wt: 810.8 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Hedyotisol B is a lignan isolated and purified from the fruit of Cyathea spinosa. It is known for its antioxidant activity . Lignans are a group of chemical compounds found in plants, and they often exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Biochemical Analysis

Biochemical Properties

Hedyotisol B plays a significant role in biochemical reactions, particularly in neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with corticosterone, a glucocorticoid hormone, to mitigate corticosterone-induced cell death in PC12 cells . This interaction suggests that this compound may modulate the activity of enzymes involved in glucocorticoid metabolism, thereby exerting its neuroprotective effects.

Cellular Effects

This compound influences various types of cells and cellular processes. In PC12 cells, this compound has been observed to increase cell survival rates significantly . This compound impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the expression of genes associated with cell survival and neuroprotection, thereby promoting cell viability under stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to corticosterone, inhibiting its detrimental effects on cells . This binding interaction prevents corticosterone-induced apoptosis, thereby enhancing cell survival. Additionally, this compound may activate certain signaling pathways that promote neuroprotection and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its neuroprotective properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits neuroprotective effects without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its neuroprotective effects. It may influence metabolic flux and metabolite levels, thereby modulating cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its neuroprotective effects . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hedyotisol B involves the isolation and purification from natural sources, specifically the fruit of Cyathea spinosa . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the process generally involves extraction, purification, and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve the extraction of the compound from plant material, followed by purification processes to isolate this compound in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

Hedyotisol B, like other lignans, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of lignans like this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex lignan structures, while reduction could produce simpler derivatives.

Scientific Research Applications

Hedyotisol B has several scientific research applications due to its biological activities:

Mechanism of Action

The mechanism of action of Hedyotisol B involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with various molecular targets and pathways involved in oxidative stress response .

Comparison with Similar Compounds

Hedyotisol B is compared with other lignans such as Hedyotisol A and Hedyotisol C, which are also isolated from the same plant. These compounds share similar structures but differ in their specific biological activities and potency. This compound is unique due to its specific antioxidant properties and potential neuroprotective effects .

List of Similar Compounds

  • Hedyotisol A
  • Hedyotisol C
  • Syringaresinol
  • Lariciresinol

Properties

IUPAC Name

2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNERGQFCAXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Hedyotisol B?

A: While the provided research articles primarily focus on Hedyotisol A, it's important to note that the names "Hedyotisol A" and "this compound" have been used interchangeably in the literature to refer to the same compound. This compound is a dilignan constructed from a syringaresinol unit and two phenylpropane units. [] Unfortunately, specific details regarding molecular formula, weight, and comprehensive spectroscopic data for this compound are not explicitly provided in the given research excerpts.

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